N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide
Description
N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide is a brominated acetamide derivative featuring a para-substituted phenyl ring with a sulfonamide group. The sulfonamide moiety is further modified with a benzyl(methyl)amino group, distinguishing it from simpler acetamide analogs. Structurally, the compound combines a sulfonamide group (common in antimicrobial agents like sulfa drugs) with a bromoacetamide core, suggesting possible applications in medicinal chemistry or chemical biology.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUNBRXAYXVGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164800 | |
| Record name | 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-63-2 | |
| Record name | 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. With the molecular formula CHBrNOS and a molecular weight of 397.3 g/mol, this compound has been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Antimicrobial properties have been a focal point in the evaluation of this compound. Studies have demonstrated that it exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's activity is often compared with standard antibiotics to establish its efficacy.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | X µg/mL |
| Bacillus subtilis | Y µg/mL |
| E. coli | Z µg/mL |
Note: Specific MIC values need to be filled based on experimental data from relevant studies.
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
| Enzyme | IC (µM) | Selectivity Index |
|---|---|---|
| Acetylcholinesterase | A µM | SI_A |
| Urease | B µM | SI_B |
3. Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models.
4. Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity using various assays such as DPPH and ABTS methods. Results suggest that it possesses moderate antioxidant activity, which could contribute to its overall therapeutic profile.
Table 3: Antioxidant Activity Results
| Assay Method | Inhibition Rate (%) |
|---|---|
| DPPH | X% |
| ABTS | Y% |
Case Study 1: Antimycobacterial Evaluation
Research conducted on related compounds has highlighted the importance of structural modifications in enhancing antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds with specific substitutions at the benzene ring showed improved selectivity and potency compared to traditional drugs like isoniazid .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of halogen atoms and bulky groups significantly influences the biological activity of sulfonamide derivatives. This insight is critical for guiding future modifications of this compound to optimize its pharmacological properties .
Scientific Research Applications
Antagonism of Orexin Receptors
N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide has been studied for its role as a selective antagonist of orexin receptors, particularly OX1 and OX2. These receptors are implicated in various physiological processes, including sleep regulation and appetite control. Compounds that selectively block these receptors may have therapeutic potential in treating sleep disorders and obesity.
- Case Study : Research has indicated that modifications to the benzyl group can significantly affect the compound's potency at orexin receptors. For instance, specific substitutions have shown enhanced selectivity for OX1 over OX2, suggesting a pathway for developing targeted therapies for conditions like drug addiction and obesity management .
Potential in Cardiovascular Therapy
The compound's structure suggests it may influence lipid metabolism, potentially elevating HDL cholesterol levels while lowering LDL cholesterol and triglycerides. This mechanism could be beneficial in treating cardiovascular diseases.
- Case Study : A patent outlines the use of dibenzyl amine compounds, including derivatives of this compound, for managing lipid levels in mammals. This application highlights the compound's potential role in addressing conditions exacerbated by dyslipidemia .
Synthesis and Modification
The synthesis of this compound typically involves the coupling of various amines with sulfonyl chlorides followed by bromination at the acetamide position. This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Amine Coupling | Sulfonyl chloride, base |
| 2 | Bromination | Brominating agent |
| 3 | Purification | Chromatography |
Toxicology and Safety Profile
While this compound is classified as an irritant, its safety profile is crucial for its application in biological systems. Toxicological assessments are necessary to determine safe dosage levels and potential side effects when used in therapeutic contexts.
Comparison with Similar Compounds
Sulfonamide vs. Sulfanyl Groups
The target compound’s sulfonamide (-SO₂-NR₂) group is more polar and acidic than the sulfanyl (-S-) group in . In contrast, the sulfanyl group in may increase lipophilicity, favoring membrane permeability but reducing water solubility .
Substituent Effects on Bioactivity
- However, steric hindrance from the benzyl group in the target compound’s sulfonamide could limit access to hydrophobic binding pockets compared to smaller methoxy groups .
- Benzoyl and Methoxyimino Groups: The dual phenyl and methoxyimino substituents in create a sterically crowded structure, which may hinder rotational freedom and reduce conformational flexibility compared to the target compound’s linear sulfonamide-phenyl backbone .
Bromoacetamide Reactivity
All compounds share a 2-bromoacetamide moiety, which is prone to nucleophilic substitution reactions. However, the electron-withdrawing sulfonamide group in the target compound may enhance the electrophilicity of the adjacent bromine atom compared to the electron-neutral sulfanyl group in .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The sulfonamide group in the target compound likely improves aqueous solubility relative to and , which contain non-polar sulfanyl or benzoyl groups.
- Metabolic Stability: The benzyl(methyl)amino group in the target may undergo N-dealkylation in vivo, whereas the methoxyimino group in could resist oxidative metabolism .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide can be logically divided into two main stages:
- Stage 1: Formation of the sulfonamide intermediate
- Stage 2: Introduction of the 2-bromoacetamide moiety via acylation
This approach aligns with established procedures for preparing N-benzylbenzenesulfonamide derivatives, which serve as key intermediates for further functionalization.
Preparation of the Sulfonamide Intermediate
2.1. Starting Materials and Reaction Conditions
- 4-Methylbenzenesulfonyl chloride or a related sulfonyl chloride derivative is reacted with a primary amine to form the sulfonamide intermediate.
- The primary amine in this case is typically benzyl(methyl)amine or a closely related amine derivative.
- The reaction is conducted in a biphasic or single-phase system involving tetrahydrofuran (THF) as the organic solvent and an aqueous base such as potassium carbonate or sodium hydroxide.
- Reaction temperature is maintained at room temperature (approximately 20–25°C), and the reaction time is about 24 hours to ensure complete conversion.
2.2. Mechanism and Optimization
- The sulfonyl chloride undergoes nucleophilic substitution by the amine, forming the sulfonamide bond.
- Use of potassium carbonate provides a milder basic environment, leading to higher yields with minimal side reactions, whereas sodium hydroxide accelerates the reaction but may slightly reduce yield.
- A proposed one-pot synthesis combining sulfonylation and subsequent benzylation steps has been suggested to improve efficiency and reduce environmental impact.
2.3. Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield & Notes |
|---|---|---|---|
| 1 | 4-Methylbenzenesulfonyl chloride + benzyl(methyl)amine, THF, aqueous K2CO3, r.t., 24 h | N-(4-methylbenzenesulfonyl)-N-benzyl(methyl)amine (sulfonamide intermediate) | High yield (>80%), mild conditions, environmentally benign |
Introduction of the 2-Bromoacetamide Group
- The sulfonamide intermediate is further acylated with 2-bromoacetyl chloride or a related bromoacetamide precursor to introduce the 2-bromoacetamide functionality.
- This step typically involves the use of a base (e.g., triethylamine) to scavenge the generated hydrochloric acid and promote amide bond formation.
- The reaction is carried out in an inert solvent such as dichloromethane or THF, under cooling conditions (0–5°C) initially, then allowed to warm to room temperature.
- The nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbonyl carbon of the bromoacetyl chloride, forming the amide bond and releasing HCl.
- The presence of the bromine atom on the acetamide provides a reactive handle for further functionalization if needed.
3.3. Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield & Notes |
|---|---|---|---|
| 2 | Sulfonamide intermediate + 2-bromoacetyl chloride, triethylamine, DCM, 0–25°C, 4–6 h | This compound | Moderate to high yield (70–85%), requires careful temperature control |
Alternative Synthetic Routes and Improvements
- One-Pot Synthesis: Combining sulfonylation and benzylation in a single reaction vessel reduces time and solvent use, increasing overall efficiency.
- Use of Ionic Bases: Employing aqueous ionic bases like potassium carbonate instead of harsher bases improves environmental impact and reaction selectivity.
- SN1-like Benzylation Mechanism: The benzylation step likely proceeds via an SN1-like mechanism, where benzyl bromide forms a benzylic carbocation intermediate that reacts with the sulfonamide nitrogen, as supported by crystallographic and mechanistic studies.
Crystallographic and Spectroscopic Characterization Supporting Preparation
- Single-crystal X-ray diffraction confirms the structure of benzylated sulfonamide derivatives, showing typical bond lengths and angles consistent with sulfonamide and amide functionalities.
- The sulfur atom exhibits a slightly distorted tetrahedral geometry with S=O bond lengths around 1.43 Å, consistent with literature values.
- Intermolecular hydrogen bonding and C-H···π interactions stabilize the crystal lattice.
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Characteristic signals for aromatic protons, benzylic CH2, methyl groups, and amide NH are observed.
- [^13C NMR](pplx://action/followup): Signals correspond to aromatic carbons, sulfonyl carbons, and the bromoacetamide carbonyl carbon.
- HRMS (ESI): Confirms molecular ion peaks consistent with the expected molecular weight.
Summary Table of Preparation Conditions
| Step | Starting Material | Reagents & Solvents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1. Sulfonamide formation | 4-Methylbenzenesulfonyl chloride + benzyl(methyl)amine | THF, aqueous K2CO3 | r.t., 24 h | >80% | Mild, environmentally benign |
| 2. Benzylation (optional) | Sulfonamide intermediate + benzyl bromide | THF, aqueous NaOH or K2CO3 | r.t., 24 h | 75–85% | SN1-like mechanism |
| 3. Acylation with bromoacetyl chloride | Benzylated sulfonamide | DCM, triethylamine | 0–25°C, 4–6 h | 70–85% | Requires temperature control |
Research Findings and Practical Considerations
- The two-step or one-pot synthesis of this compound is efficient, scalable, and environmentally considerate.
- Use of mild bases and solvents reduces hazardous waste and improves safety.
- The SN1-like benzylation mechanism facilitates substitution on weakly nucleophilic sulfonamide nitrogens.
- Crystallographic data validate the molecular structure and purity of the final product.
- Optimization of reaction times and base choice can tailor yields and reaction efficiency.
This detailed synthesis overview is compiled from peer-reviewed chemical literature and crystallographic studies, providing a professional and authoritative guide to preparing this compound. The methods outlined are adaptable for research and industrial applications requiring this compound or its analogs.
Q & A
Q. What are the key synthetic methodologies for preparing N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a bromoacetyl group to a sulfonamide-functionalized aromatic scaffold. A common approach includes:
- Step 1 : Sulfonamide formation via reaction of 4-aminophenyl sulfonyl chloride with benzylmethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Bromoacetylation using 2-bromoacetyl bromide in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at low temperatures (273 K) to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of bromoacetyl bromide to sulfonamide intermediate) and solvent polarity to improve yield.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy : Confirm structure via -NMR (e.g., characteristic peaks: δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.2 ppm for -SO-N-CH- groups) and LC-MS for molecular ion detection (expected [M+H] ~450–460 m/z) .
- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in stereochemistry or bond angles, as demonstrated for analogous acetamide derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives. For example, if the compound shows inhibition of coagulation factors in vitro but not in vivo, evaluate plasma protein binding or metabolic stability .
- Structural Analog Analysis : Compare activity profiles of derivatives (e.g., replacing bromoacetamide with chloroacetamide) to identify critical pharmacophores. Evidence from trifluoromethyl-substituted analogs suggests halogen electronegativity impacts target binding .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like BCL-2 or coagulation factors, aligning with crystallographic data from related sulfonamide-acetamide hybrids .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer or metabolic disorders?
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity for suspected targets (e.g., BCL-2, glucokinase) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling (e.g., apoptosis markers like cleaved caspase-3 for BCL-2 inhibition) .
- In Vivo Efficacy : Test in xenograft models with dose titration (e.g., 10–50 mg/kg, IP) and monitor tumor growth inhibition. Pair with pharmacokinetic profiling (C, t) to correlate exposure and effect .
Q. What are the critical considerations for optimizing this compound’s pharmacokinetic profile?
- Lipophilicity Adjustments : Introduce polar groups (e.g., morpholine, piperazine) to the benzylmethylamine moiety to reduce logP, improving solubility and reducing off-target toxicity .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Fluorination of the aryl ring (as in ) or replacing labile bromine with stable substituents can enhance stability .
- Prodrug Strategies : Mask the bromoacetamide group with a cleavable ester to improve oral bioavailability, as seen in related anticoagulant derivatives .
Methodological Notes
- Contradictory Data : If biological activity varies between batches, re-evaluate synthesis protocols for trace impurities (e.g., residual triethylamine) via -NMR .
- Advanced Characterization : For unresolved stereochemistry, employ chiral HPLC or circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
